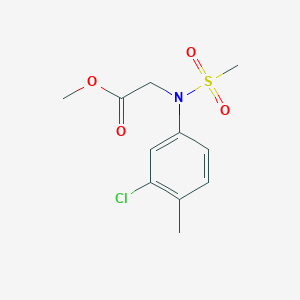
methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetate is an organic compound with a complex structure that includes a chloro, methyl, and methylsulfonyl group attached to an aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycinate typically involves the esterification of acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out in a batch reactor, and the conditions are optimized using microwave-assisted esterification to enhance efficiency and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The use of microwave technology combined with response surface methodology (RSM) is employed to optimize variables such as microwave power, catalyst concentration, and reaction time to achieve high conversion rates .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used .
Applications De Recherche Scientifique
Methyl 2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetate: Known for its unique combination of functional groups.
Methyl 2-(4-chloro-3-methyl-N-methylsulfonylanilino)acetate: Similar structure but with different positional isomers.
Methyl 2-(3-chloro-4-methyl-N-ethylsulfonylanilino)acetate: Variation in the sulfonyl group.
Uniqueness
Methyl 2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
6204-86-0 |
|---|---|
Formule moléculaire |
C11H14ClNO4S |
Poids moléculaire |
291.75 g/mol |
Nom IUPAC |
methyl 2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetate |
InChI |
InChI=1S/C11H14ClNO4S/c1-8-4-5-9(6-10(8)12)13(18(3,15)16)7-11(14)17-2/h4-6H,7H2,1-3H3 |
Clé InChI |
QNYNVGKZRDNFSN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N(CC(=O)OC)S(=O)(=O)C)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)N(CC(=O)OC)S(=O)(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















